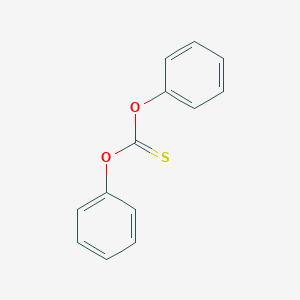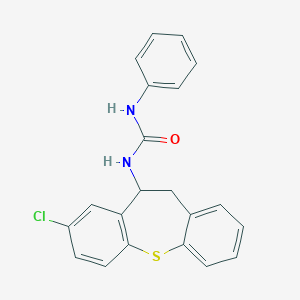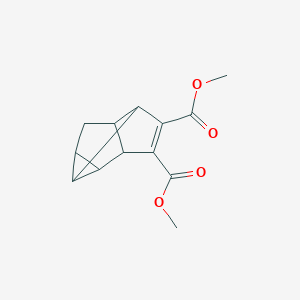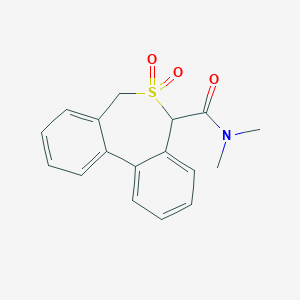
5,7-Dihydro-N,N-dimethyldibenzo(c,e)thiepin-5-carboxamide 6,6-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dihydro-N,N-dimethyldibenzo(c,e)thiepin-5-carboxamide 6,6-dioxide, also known as clozapine N-oxide (CNO), is a synthetic compound that has gained significant attention in the field of neuroscience. CNO is a chemical compound that is structurally similar to clozapine, a well-known antipsychotic drug. However, CNO has unique properties that make it an ideal tool for studying neural circuits and behavior in animal models.
Mecanismo De Acción
CNO acts as a ligand for the designer receptor exclusively activated by designer drugs (DREADDs). DREADDs are genetically engineered receptors that are not activated by endogenous ligands but can be activated by exogenous ligands such as CNO. When CNO binds to DREADDs, it triggers a signaling cascade that alters the activity of specific neurons in the brain.
Efectos Bioquímicos Y Fisiológicos
CNO has been shown to have a wide range of biochemical and physiological effects on the brain. It can activate or inhibit specific neural circuits, leading to changes in behavior, cognition, and emotion. CNO has also been shown to modulate neurotransmitter release, synaptic plasticity, and gene expression in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CNO in lab experiments is its specificity. CNO only activates DREADDs that are expressed in specific neurons, allowing researchers to selectively manipulate neural circuits and behavior. CNO is also relatively safe and well-tolerated in animals, with few reported side effects. However, there are some limitations to using CNO. For example, CNO has a relatively short half-life in the body, which can limit its effectiveness in long-term experiments. Additionally, CNO can have off-target effects on other receptors in the brain, which can complicate data interpretation.
Direcciones Futuras
There are many potential future directions for research involving CNO. One area of interest is the development of new DREADDs that are more specific and effective than current versions. Another area of interest is the use of CNO in combination with other techniques such as optogenetics and calcium imaging to study neural circuits and behavior. Additionally, CNO could be used to investigate the role of specific neural circuits in disease states such as addiction, depression, and anxiety. Overall, CNO has the potential to be a valuable tool for understanding the complex workings of the brain and developing new treatments for neurological disorders.
Métodos De Síntesis
CNO can be synthesized through a multi-step process involving the reaction of 5,7-Dihydro-N,N-dimethyldibenzo(c,e)thiepin-5-carboxamide 6,6-dioxide with N-chlorosuccinimide, followed by reaction with dimethylamine and oxidation with hydrogen peroxide. The final product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
CNO has become a popular tool for studying neural circuits and behavior in animal models. It is commonly used in optogenetic and chemogenetic experiments to activate or inhibit specific neurons in the brain. CNO can be administered orally or through injection, and its effects can be monitored through behavioral assays or electrophysiological recordings.
Propiedades
Número CAS |
110160-82-2 |
|---|---|
Nombre del producto |
5,7-Dihydro-N,N-dimethyldibenzo(c,e)thiepin-5-carboxamide 6,6-dioxide |
Fórmula molecular |
C17H17NO3S |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-6,6-dioxo-5,7-dihydrobenzo[d][2]benzothiepine-5-carboxamide |
InChI |
InChI=1S/C17H17NO3S/c1-18(2)17(19)16-15-10-6-5-9-14(15)13-8-4-3-7-12(13)11-22(16,20)21/h3-10,16H,11H2,1-2H3 |
Clave InChI |
ZTYDDYSLKHCUNY-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1C2=CC=CC=C2C3=CC=CC=C3CS1(=O)=O |
SMILES canónico |
CN(C)C(=O)C1C2=CC=CC=C2C3=CC=CC=C3CS1(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188621.png)






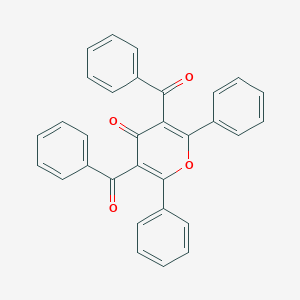

![Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid](/img/structure/B188639.png)

